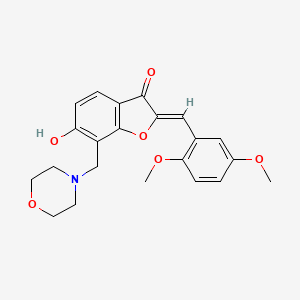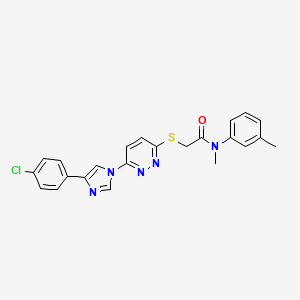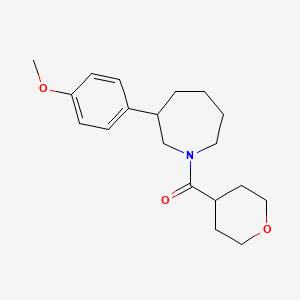![molecular formula C14H14N4O2S2 B2982345 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol CAS No. 948248-84-8](/img/structure/B2982345.png)
5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol is a complex heterocyclic compound, notable for its intriguing structural components and diverse functional groups. This compound, comprising both sulfur and nitrogen-containing heterocycles, embodies a robust framework often sought after in synthetic and medicinal chemistry. Its unique molecular architecture enables various interactions, making it a compound of interest in both theoretical studies and practical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol typically involves multi-step processes combining heterocyclic chemistry and sulfur chemistry.
Starting Materials and Key Intermediates: : The preparation often begins with commercially available starting materials such as ethyl acetoacetate, thiophene-2-carboxylic acid, and thiosemicarbazide.
Formation of Intermediate Compounds
The initial step might involve the condensation of ethyl acetoacetate with thiophene-2-carboxylic acid to form an intermediate ester.
The next step usually incorporates thiosemicarbazide to form a thiourea intermediate.
Cyclization and Functionalization
Following the formation of the key intermediate, cyclization with appropriate reagents (such as phosphorous oxychloride) leads to the formation of the oxadiazole ring.
Final steps include sulfanyl group incorporation and pyrimidine ring formation under controlled conditions.
Industrial Production Methods
On an industrial scale, this synthesis would be scaled up using batch or continuous flow reactors, employing catalysts to enhance reaction rates and improve yields. Solvent selection and recycling, temperature control, and pressure management are critical factors to ensure the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the thienyl and sulfanyl groups, leading to sulfoxides or sulfones as major products. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reduction reactions, especially of the oxadiazole ring, can be carried out using hydride donors like sodium borohydride, producing amines or other reduced derivatives.
Substitution: : Nucleophilic and electrophilic substitutions are possible, especially on the pyrimidine ring. Halogenation or alkylation can be performed under mild conditions using reagents like alkyl halides or halogens.
Major Products
The major products from these reactions often include various oxidized forms, reduced derivatives, and substituted analogs, which further enhance the compound's utility in synthetic applications.
科学研究应用
Chemistry
In synthetic chemistry, this compound serves as a building block for constructing more complex molecular architectures, owing to its rich chemistry and reactivity.
Biology
In biological studies, derivatives of this compound are explored for their potential activity against various biological targets, including enzymes and receptors.
Medicine
Medicinally, 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol and its derivatives are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, among others.
Industry
In industry, this compound finds applications in material science, particularly in the development of advanced polymers and electronic materials due to its unique electronic properties.
作用机制
The mechanism by which this compound exerts its effects is heavily influenced by its interaction with specific molecular targets. Typically, it might interact with enzyme active sites, inhibiting or modifying their activity. The presence of heteroatoms like sulfur and nitrogen allows for hydrogen bonding and coordination with metal ions, facilitating diverse biological activities. These interactions can lead to modifications in cellular pathways, impacting biological processes such as cell division, signaling, and metabolism.
相似化合物的比较
Comparison
Compared to similar heterocyclic compounds, 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol stands out due to its dual sulfur-nitrogen framework, which offers a unique combination of properties.
List of Similar Compounds
5-Phenyl-6-methyl-2-({[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-triazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
5-Methyl-6-ethyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
By comparing these compounds, researchers can discern how slight modifications in the molecular structure affect their chemical and biological properties, thus guiding the design of new molecules with desired characteristics.
属性
IUPAC Name |
5-ethyl-4-methyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-3-9-8(2)15-14(17-13(9)19)22-7-11-16-12(18-20-11)10-5-4-6-21-10/h4-6H,3,7H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVRDPGEFBISGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide](/img/structure/B2982262.png)
![7-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982263.png)

![6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2982266.png)
![4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B2982271.png)
![4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2982272.png)


![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)
![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2982279.png)

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2982282.png)
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride](/img/structure/B2982284.png)
